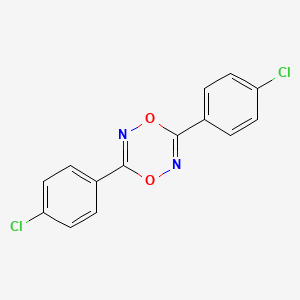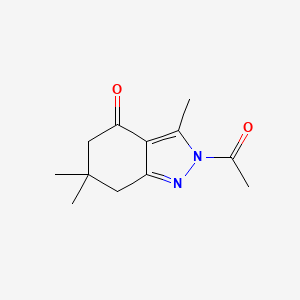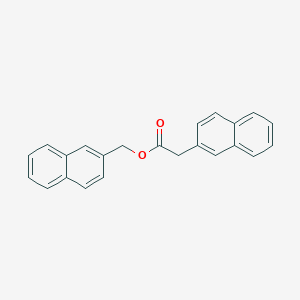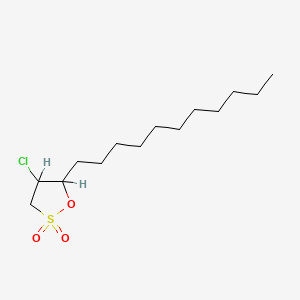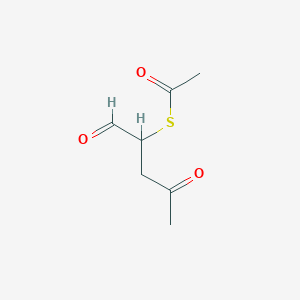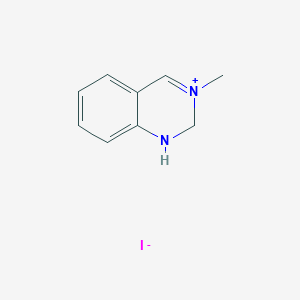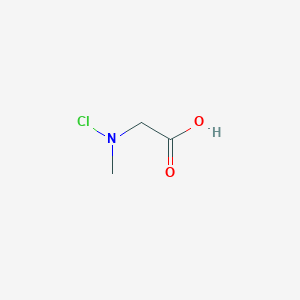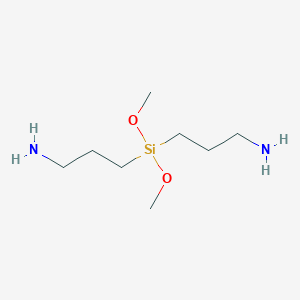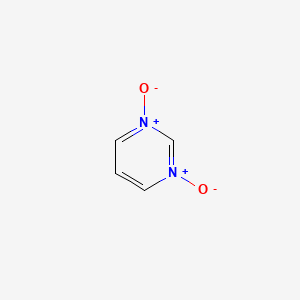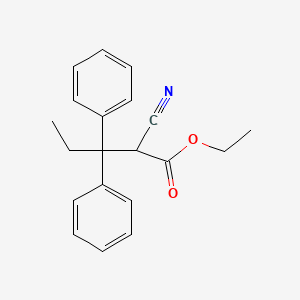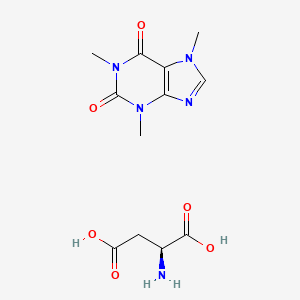
2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole is an organosulfur compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two ethyldisulfanyl groups attached to the 2 and 5 positions of the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole typically involves the reaction of ethyl disulfide with a thiadiazole precursor. One common method is the cyclization of a dithiocarbamate intermediate under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine, which facilitates the formation of the disulfide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ethyldisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole is not fully understood, but it is believed to involve interactions with biological molecules such as proteins and nucleic acids. The disulfide bonds may play a role in modulating the activity of enzymes or other proteins by forming reversible covalent bonds with thiol groups. This can affect various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(2-benzothiazolyl)hydroquinone
- 2,5-Bis(benzo[d]thiazol-2-yl)-4-methoxyphenol
Uniqueness
2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole is unique due to the presence of ethyldisulfanyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications due to these structural differences.
Propriétés
Numéro CAS |
52130-24-2 |
|---|---|
Formule moléculaire |
C6H10N2S5 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
2,5-bis(ethyldisulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H10N2S5/c1-3-9-12-5-7-8-6(11-5)13-10-4-2/h3-4H2,1-2H3 |
Clé InChI |
CZKNNDYZLIJMCD-UHFFFAOYSA-N |
SMILES canonique |
CCSSC1=NN=C(S1)SSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


